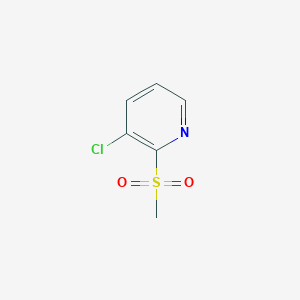

Pyridine, 3-chloro-2-(methylsulfonyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

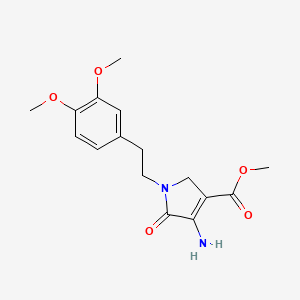

“Pyridine, 3-chloro-2-(methylsulfonyl)-” is a chemical compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.64 . It is structurally diverse and is a familiar structure in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds generally involves two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with the sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .Molecular Structure Analysis

The molecular structure of “Pyridine, 3-chloro-2-(methylsulfonyl)-” is represented by the InChI code: 1S/C6H6ClNO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3 .Scientific Research Applications

Synthesis and Chemical Transformations

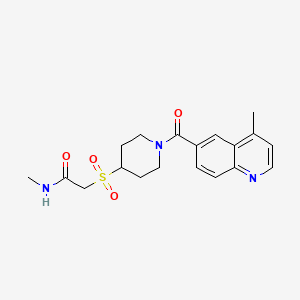

The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, demonstrates significant improvements in green chemistry metrics, indicating a move towards more environmentally friendly chemical synthesis processes (Gilbile, Bhavani, & Vyas, 2017). Additionally, studies on iron(II) complexes with 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands reveal the complex interplay between spin-crossover and crystallographic phase changes, highlighting the compound's utility in material science and coordination chemistry (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Medicinal Chemistry Applications

While avoiding specific drug use and side effects, it's notable that compounds containing the 3-chloro-2-(methylsulfonyl)pyridine structure are key intermediates in the development of various therapeutic agents. For example, the research on the synthesis and development of pyridopyrimidinone and pyrimidopyrimidinone for accelerated structure-activity relationship (SAR) studies showcases the compound's relevance in designing potential therapeutic agents (Wan et al., 2009).

Material Science and Coordination Chemistry

Investigations into the structural and bonding aspects of compounds derived from Pyridine, 3-chloro-2-(methylsulfonyl)-, offer insights into their potential applications in material science. For instance, studies on the synthesis, molecular conformations, and hydrogen bonding of tetrahydro-1H-pyrazolo[4,3-c]pyridines underline the importance of such compounds in understanding molecular interactions and designing novel materials (Sagar et al., 2017).

Advanced Synthesis Techniques

In the realm of synthetic chemistry, advancements in the preparation of sulfonyl compounds, as demonstrated by the improved synthesis of (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide, indicate the utility of Pyridine, 3-chloro-2-(methylsulfonyl)- in developing more efficient and higher-yielding synthetic routes (Wen-jun, 2007).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-2-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMAWMZBOGVBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)

![N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine](/img/structure/B2799666.png)

![(2S)-2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid](/img/structure/B2799667.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)

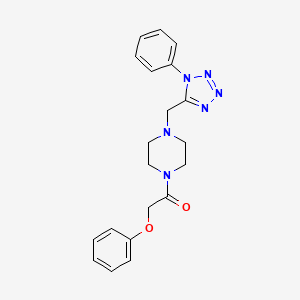

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2799669.png)

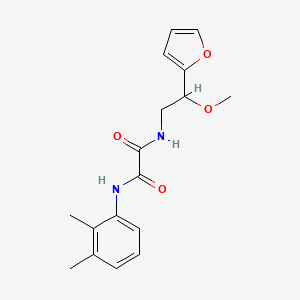

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate](/img/structure/B2799673.png)

![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2799683.png)